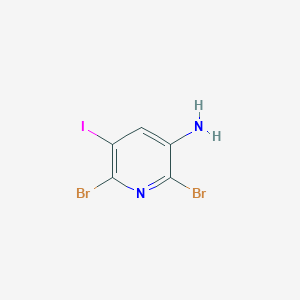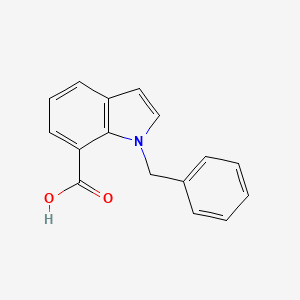
1-Benzyl-1h-indole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1h-indole-7-carboxylic acid is a chemical compound with the CAS Number: 1094217-58-9 . It has a molecular weight of 251.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Benzyl-1h-indole-7-carboxylic acid is 1S/C16H13NO2/c18-16(19)14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Benzyl-1h-indole-7-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 251.28 .Applications De Recherche Scientifique
Organic Synthesis
"1-Benzyl-1h-indole-7-carboxylic acid" and its derivatives are pivotal in the field of organic chemistry, especially in the synthesis of indole alkaloids, which are compounds of significant pharmacological interest. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the importance of such compounds in developing new synthetic routes for indoles. This review emphasizes the versatility of indole derivatives in organic synthesis, demonstrating their crucial role in advancing synthetic methodologies (Taber & Tirunahari, 2011).
Antimicrobial and Cytotoxic Activity
Carboxylic acids, including "1-Benzyl-1h-indole-7-carboxylic acid," have been studied for their biological activities. Godlewska-Żyłkiewicz et al. (2020) reviewed the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids. This study provides insights into the antimicrobial properties of carboxylic acids and their potential use in developing new antimicrobial agents, underscoring the significance of structural differences in modulating biological activities (Godlewska-Żyłkiewicz et al., 2020).
Enzyme Inhibition
The compound and its analogs are also explored for their enzyme inhibitory activities. Donnier-Maréchal and Vidal (2016) reviewed glycogen phosphorylase inhibitors, showcasing the potential of carboxylic acid derivatives in managing type 2 diabetes by controlling glycemia. This area of research demonstrates the therapeutic applications of "1-Benzyl-1h-indole-7-carboxylic acid" derivatives in developing novel treatments for metabolic disorders (Donnier-Maréchal & Vidal, 2016).
Environmental Remediation
The role of carboxylic acids in environmental remediation, particularly in the reduction of heavy metals, has been a subject of interest. Jiang et al. (2019) reviewed the reduction of Cr(VI) to Cr(III) mediated by carboxylic acids, highlighting the potential of such compounds in environmental detoxification processes. This research underscores the importance of "1-Benzyl-1h-indole-7-carboxylic acid" in environmental chemistry and its potential applications in remediation efforts (Jiang et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzylindole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUZENIUWFUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1h-indole-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)
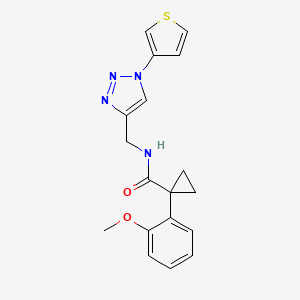
![[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2439755.png)
![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2439757.png)
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)
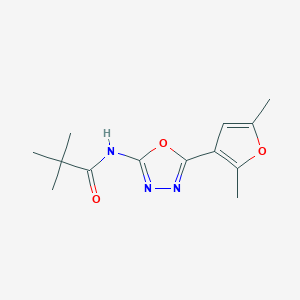
![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)
![3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2439765.png)
![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)
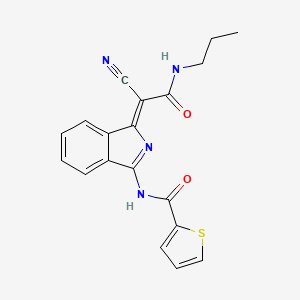
![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)
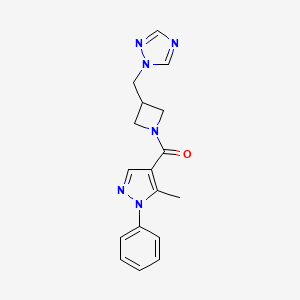
![5-Phenyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2439771.png)
